3,4-Dimethoxy-5-(propan-2-yl)aniline
Description
3,4-Dimethoxy-5-(propan-2-yl)aniline is an aromatic amine featuring a benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4 and an isopropyl (-CH(CH₃)₂) group at position 4. The methoxy groups are electron-donating, enhancing the electron density of the aromatic ring, while the bulky isopropyl group introduces steric hindrance.
Properties
CAS No. |
774600-49-6 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,4-dimethoxy-5-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO2/c1-7(2)9-5-8(12)6-10(13-3)11(9)14-4/h5-7H,12H2,1-4H3 |
InChI Key |
MKEMRDQSHMLHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)N)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(propan-2-yl)aniline typically involves the alkylation of 3,4-dimethoxyaniline with an appropriate isopropylating agent. One common method is the Friedel-Crafts alkylation, where 3,4-dimethoxyaniline reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,4-Dimethoxy-5-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline
- Structure: A sulfur-containing heterocycle (dihydrothienodioxin) is fused to the aniline ring at position 4 .
- Key Differences :
- Electronic Effects : The sulfur atom and dioxane ring create a polarizable electron-deficient system compared to the electron-rich methoxy-substituted benzene in the target compound.
- Crystallography : Exhibits N—H···O hydrogen bonding and a semi-chair conformation in the dioxane ring, influencing crystal packing .
- Solubility : The sulfur heterocycle may enhance solubility in polar aprotic solvents, contrasting with the hydrophobic isopropyl group in the target compound.
3,4-Difluoro-N-[(trimethyl-1H-pyrazol-4-yl)methyl]aniline
- Structure : Fluorine atoms at positions 3 and 4 and a pyrazole-methyl substituent .
- Key Differences :
- Electronic Effects : Fluorine is strongly electron-withdrawing, reducing aromatic ring electron density compared to methoxy groups.
- Reactivity : The electron-deficient ring may favor nucleophilic aromatic substitution, whereas the target compound’s electron-rich ring is more suited for electrophilic reactions.
- Steric Effects : The pyrazole-methyl group introduces less steric hindrance than the isopropyl group.
4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-2-isoquinolinyl)ethyl]aniline
- Structure: A tetrahydroisoquinoline moiety linked via an ethyl group to the aniline ring .
- Key Differences: Conformational Flexibility: The ethyl linker allows greater rotational freedom compared to the rigid isopropyl substitution in the target compound. Biological Relevance: The isoquinoline group may confer affinity for neurological targets, whereas the target compound’s substituents suggest utility in agrochemicals or dyes.
Physicochemical and Structural Analysis
Table 1: Comparative Properties
Computational and Crystallographic Tools
- SHELX (): Widely used for refining crystal structures; critical for analyzing hydrogen bonding in analogues like 4-(dihydrothienodioxinyl)aniline .
- Multiwfn (): Useful for comparing electron density distributions and electrostatic potentials between methoxy- and fluorine-substituted anilines .
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